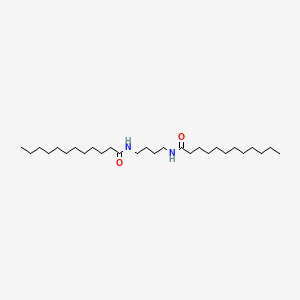
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is a synthetic compound characterized by the presence of a bromine atom, a methyl group, and a leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine typically involves the reaction of 2-bromo-4-methylpentanoic acid with DL-leucine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bromine, acetic acid, and a suitable solvent such as dichloromethane. The reaction is typically conducted at room temperature, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and distillation ensures the high purity of the final product. Safety measures are also implemented to handle the bromine reagent and other hazardous chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiol compounds in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-(2-hydroxy-4-methyl-1-oxopentyl)-DL-leucine or other substituted derivatives.
Oxidation: Formation of 2-bromo-4-methylpentanoic acid or corresponding ketones.
Reduction: Formation of N-(2-bromo-4-methylpentyl)-DL-leucine.
Scientific Research Applications
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine involves its interaction with specific molecular targets within cells. The bromine atom and the leucine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-methyl-1-oxopentyl)-glycine
- N-(2-Bromo-4-methyl-1-oxopentyl)-alanine
- N-(2-Bromo-4-methyl-1-oxopentyl)-valine
Uniqueness
N-(2-Bromo-4-methyl-1-oxopentyl)-DL-leucine is unique due to the presence of the leucine moiety, which imparts specific biological properties not observed in its analogs.
Properties
CAS No. |
94230-82-7 |
|---|---|
Molecular Formula |
C12H22BrNO3 |
Molecular Weight |
308.21 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylpentanoyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H22BrNO3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,14,15)(H,16,17) |
InChI Key |
SKIOHEOZWHHOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11976502.png)

![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11976513.png)
![7-{2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11976515.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11976521.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11976528.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976540.png)



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976567.png)
![methyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976590.png)
![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)

